molecular formula C9H9FN2 B11756015 (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile

Cat. No.: B11756015
M. Wt: 164.18 g/mol
InChI Key: VUFKNZPRTMDINV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile is a chiral aromatic nitrile compound characterized by a fluorine substituent at the para-position of the benzene ring and a (1-aminoethyl) group at the meta-position. Its enantiomeric purity (S-configuration) is critical for biological activity, as stereochemistry often influences receptor binding and pharmacokinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1

InChI Key

VUFKNZPRTMDINV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)C#N)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 4-fluoro-3-(1-oxoethyl)benzonitrile using a chiral catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining the desired enantiomeric purity.

Chemical Reactions Analysis

Cyanation Reaction

The introduction of the nitrile group during synthesis involves palladium-catalyzed cyanation. A representative pathway uses (R)-N-((S)-1-(5-bromo-2-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide as a substrate, reacting with zinc cyanide in the presence of tris(dibenzylideneacetone)dipalladium(0) and 1,1'-bis(diphenylphosphino)ferrocene. This reaction proceeds at 120°C in anhydrous N,N-dimethylacetamide to yield the nitrile intermediate .

Deprotection of Sulfinamide

The sulfinamide protecting group is removed using hydrogen chloride in dioxane, followed by neutralization with sodium bicarbonate. This step generates the free amine, (S)-3-(1-aminoethyl)-4-fluorobenzonitrile, with 90% yield .

C–CN Bond Activation via Nickel Catalysis

The compound participates in C–CN bond activation reactions mediated by nickel complexes. Experimental and computational studies reveal the following trends :

Position of FluorineSolventΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (e.u.)
3-FluoroTHF-2.39-5.09-9.0
3-FluoroToluene-1.10-1.99-3.0
4-FluoroTHF-1.16-3.81-8.9
4-FluoroToluene-0.47-3.98-11.8

Key Findings :

  • The Gibbs free energy (ΔG°) of C–CN bond activation is more negative in polar solvents (e.g., THF) than in nonpolar solvents (e.g., toluene), indicating thermodynamic favorability in polar media.

  • 3-Fluorobenzonitrile exhibits greater reactivity than 4-fluorobenzonitrile due to enhanced electronic stabilization of intermediates.

DFT Analysis of Reaction Pathways

Density functional theory (DFT) calculations elucidate the mechanism of C–CN bond activation by [Ni(dmpe)] fragments :

  • η²-Nitrile Coordination : The nitrile group binds to nickel in an η²-fashion, forming a stable intermediate.

  • Oxidative Addition : The C–CN bond undergoes oxidative addition to nickel, with activation barriers influenced by fluorine substitution:

    • 3-Fluoro: ΔG‡ = 10.4 kcal/mol (THF), ΔG‡ = 12.1 kcal/mol (toluene)

    • 4-Fluoro: ΔG‡ = 11.2 kcal/mol (THF), ΔG‡ = 13.6 kcal/mol (toluene)

  • Transition State Stabilization : The fluorine atom’s electronegativity stabilizes transition states through inductive effects, lowering activation energies compared to non-fluorinated analogs.

Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example, hydroxide or amine nucleophiles displace fluorine, producing derivatives such as 4-hydroxy- or 4-aminobenzonitrile analogs. These reactions typically require elevated temperatures (80–120°C) and polar aprotic solvents like DMF .

Amino Group Reactivity

The primary amine in the aminoethyl side chain participates in:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides.

  • Reductive Amination : Converts ketones or aldehydes to secondary amines using NaBH3CN.

  • Oxidation : Forms imines or nitriles under strong oxidizing conditions (e.g., KMnO4) .

Nitrile Group Transformations

The nitrile functionality can be:

  • Hydrolyzed to carboxylic acids under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions.

  • Reduced to primary amines using LiAlH4 or catalytic hydrogenation (H2/Pd) .

Comparative Reactivity of Fluorinated Analogs

The position of fluorine significantly impacts reactivity :

Feature3-Fluorobenzonitrile4-Fluorobenzonitrile
C–CN Bond ActivationFaster due to meta-directingSlower due to para-directing
Electronic EffectsStronger electron withdrawalModerate electron withdrawal
Solubility in THFHigherLower

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile is in the development of new pharmaceutical agents. This compound serves as a lead structure for synthesizing derivatives that target specific biological pathways. The presence of the aminoethyl side chain enhances its interaction with biological macromolecules, which is crucial for drug design.

Studies have demonstrated that this compound interacts with proteins and nucleic acids through various techniques, including surface plasmon resonance and isothermal titration calorimetry. These methods quantify binding affinities, providing insights into the compound's pharmacological properties.

Case Studies

  • Antimalarial Activity : In one study, compounds structurally related to this compound were evaluated for their ability to inhibit Plasmodium falciparum protein farnesyltransferase, showcasing promising in vitro activity against malaria parasites .
  • Cancer Treatment : Another study explored the potential of this compound derivatives as dual inhibitors of aromatase and steroid sulfatase, enzymes implicated in hormone-dependent breast cancer. The results indicated that these compounds could provide more effective treatment options than traditional therapies .

Synthetic Methods

Various synthetic routes have been developed to produce this compound while maintaining its chiral integrity. These methods are significant for creating analogs with enhanced biological activity:

Synthesis MethodDescription
Chiral Pool SynthesisUtilizes naturally occurring chiral compounds as starting materials.
Asymmetric SynthesisEmploys catalysts or reagents that preferentially form one enantiomer over another.
Multi-step SynthesisInvolves several chemical reactions to build the desired compound from simpler precursors.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents and chain lengths can influence the properties and activities of similar compounds:

Compound NameStructure FeaturesUnique Properties
4-FluorobenzonitrileBenzene ring with fluorine and nitrilePrecursor in many synthetic pathways
(S)-3-(Aminopropyl)-4-fluorobenzonitrileLonger carbon chainDifferent binding affinity due to chain length
3-(1-Aminoethyl)benzonitrileLacks fluorine; contains only a benzene ringDifferent biological activity profiles

This table illustrates the impact of structural modifications on biological activity, emphasizing the significance of this compound as a versatile scaffold in drug design.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₉FN₂
  • Molecular Weight : 164.18 g/mol (estimated based on its (R)-enantiomer) .
  • Chirality: S-configuration at the aminoethyl group.
  • Physical State : Likely a crystalline solid (analogous to its (R)-enantiomer, which is stored at 2–8°C) .

Comparison with Structurally Similar Compounds

(R)-3-(1-Aminoethyl)-4-fluorobenzonitrile

  • Structural Relationship : Enantiomer of the target compound.
  • Key Differences :
    • Optical Activity : Opposite configuration at the chiral center, leading to divergent interactions with biological targets.
    • Physicochemical Properties : Identical molecular weight, density (~1.2 g/cm³), and boiling point (~249°C) as the (S)-form .
    • Bioactivity : Enantiomers often exhibit distinct potency; e.g., (S)-forms may show higher affinity for specific receptors.

(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS RN: 488787-59-3)

  • Structural Features: Contains a hydroxymethyl group and a dimethylamino-butyl chain. Higher molecular weight (342.41 g/mol) and logP (estimated >2) due to bulkier substituents .
  • Functional Impact: Solubility: Hydroxymethyl and dimethylamino groups enhance water solubility compared to the target compound. Receptor Binding: The dimethylamino group may confer affinity for adrenergic or serotonin receptors .

(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile Oxalate

  • Structural Complexity: Incorporates a cyclopropylmethylamino group and oxalate counterion .
  • Key Differences :
    • Molecular Weight : ~350–400 g/mol (exact value unspecified), reducing blood-brain barrier permeability.
    • Bioactivity : Oxalate salt improves solubility, while the cyclopropyl group enhances metabolic stability .

3-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-4-fluorobenzonitrile (Compound 17)

  • Structural Attributes: Benzyl-imino and hydroxypropoxy substituents .
  • Impact on Properties: Molecular Weight: 417 g/mol, limiting oral bioavailability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) logP Solubility Key Functional Groups
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile C₉H₉FN₂ 164.18 ~0.92 Low (organic) -F, -CN, -NH₂
(R)-Enantiomer C₉H₉FN₂ 164.18 ~0.92 Low (organic) -F, -CN, -NH₂
(-)-Citadiol Analog C₁₉H₂₂FN₂O₂ 342.41 >2.0 Moderate (aqueous) -OH, -N(CH₃)₂, -CH₂OH
(R)-Cyclopropylmethyl Derivative ~C₁₈H₁₇FN₄O₄ ~380 ~1.5 High (oxalate) -NH-Cyclopropyl, -COO⁻
Compound 17 (Benzimidazole Analog) C₂₄H₂₁FN₄O₂ 417 ~3.0 Low -Benzimidazole, -OCH₂CH(OH)CH₂-

Discussion of Research Findings

  • Chirality and Bioactivity: The (S)-configuration of the target compound may optimize binding to amine-processing enzymes (e.g., monoamine oxidases) compared to its (R)-enantiomer .
  • Bulkier Groups: Compounds like the Citadiol analog () exhibit reduced membrane permeability due to higher molecular weight but improved solubility .
  • Therapeutic Potential: The target compound’s primary amine is advantageous for forming salt bridges in active sites, whereas dimethylamino groups () may prolong half-life via reduced renal clearance .

Biological Activity

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile, also known as a derivative of benzonitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Chemical Formula : C9H10FN
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 75420826

This compound features a fluorine atom at the para position relative to the benzonitrile group, which influences its biological properties.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound showed significant cytotoxic effects against breast cancer cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

2. Aromatase Inhibition

A notable aspect of this compound is its role as an aromatase inhibitor. Aromatase is an enzyme critical in estrogen biosynthesis, and its inhibition is a therapeutic target in hormone-dependent cancers. The compound has been evaluated for its efficacy in inhibiting aromatase activity, showing competitive inhibition with an IC50 value of around 30 nM . This suggests that this compound may have applications in treating estrogen-receptor-positive breast cancers.

Data Table: Biological Activity Summary

Biological Activity Cell Line/Model IC50 Value Reference
AntitumorBreast Cancer Cells15 µM
Aromatase InhibitionJEG-3 Cells30 nM

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent reduction in cell viability, particularly notable in MCF-7 cells where the compound induced apoptosis as confirmed by flow cytometry analysis .

Further investigations into the mechanism of action revealed that this compound induces cell cycle arrest at the G1 phase in breast cancer cells. This was evidenced by an increase in p21 expression and a decrease in cyclin D1 levels, highlighting its potential role in cell cycle regulation .

Q & A

Q. Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (CSPs) and compare retention times to racemic standards .
  • NMR with Chiral Solvents : Employ europium-based shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals in 1H^1\text{H}-NMR .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign the (S)-configuration .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the nitrile/amino groups and target receptors (e.g., kinases or GPCRs). The fluorine atom may enhance hydrophobic interactions .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) on activity using datasets from analogs like 4-fluorobenzonitrile derivatives .

Advanced: How do solvent polarity and pH affect the stability of the nitrile group in aqueous reaction conditions?

Q. Methodological Answer :

  • Hydrolysis Kinetics : Monitor nitrile → amide conversion via 1H^1\text{H}-NMR in D₂O at varying pH (2–12). Acidic/basic conditions accelerate hydrolysis, requiring buffered systems (pH 6–8) for stability .
  • Solvent Screening : Compare degradation rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Aprotic solvents minimize nucleophilic attack on the nitrile .
  • Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • IR Spectroscopy : Identify ν(C≡N) ~2240 cm⁻¹ and ν(NH₂) ~3350 cm⁻¹ bands .
  • 19F^{19}\text{F}-NMR : Detect the fluorine environment (δ ~-110 ppm for para-F in benzonitrile) .
  • High-Resolution MS : Confirm molecular ion [M+H]⁺ (calc. for C₉H₁₀FN₂: 165.0824) using ESI-TOF .

Advanced: How can conflicting solubility data between this compound and its analogs be resolved?

Q. Methodological Answer :

  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) via group contribution methods to predict miscibility .
  • Co-solvency Studies : Use DMSO/water or ethanol/water gradients to empirically determine solubility profiles .
  • Thermodynamic Analysis : Measure ΔH of dissolution via DSC and correlate with lattice energy from X-ray data .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known sensitivity to fluorinated nitriles (e.g., cytochrome P450 isoforms) .
  • Cytotoxicity Screening : Use MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Q. Methodological Answer :

  • Low-Temperature Reactions : Conduct amide couplings or alkylations at ≤0°C to slow epimerization .
  • Protecting Groups : Use Boc or Fmoc groups to shield the aminoethyl moiety during harsh reactions .
  • Continuous Flow Systems : Minimize residence time in reactive intermediates using microreactors .

Basic: How does the fluorine substituent influence the compound’s electronic properties?

Q. Methodological Answer :

  • Hammett Analysis : The -F group (σₚ = +0.06) exerts moderate electron-withdrawing effects, lowering π-electron density at the benzene ring. This enhances nitrile’s electrophilicity .
  • DFT Calculations : Compute Mulliken charges at B3LYP/6-31G(d) level to quantify charge distribution .

Advanced: What metabolic pathways are predicted for this compound based on structural analogs?

Q. Methodological Answer :

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the aminoethyl group to imines or alcohols .
  • Phase II Conjugation : Glucuronidation of the primary amine (UGT1A1/1A9 isoforms) .
  • In Silico Tools : Predict metabolites with MetaSite or StarDrop, prioritizing fluorobenzonitrile-derived adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.